2-Acetate

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3), also systematically named {6-[(benzyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, is a protected oligoglycerol intermediate with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol. This compound was specifically synthesized and characterized as a well-defined authentic standard within the context of developing reference materials for linear, branched, and cyclic oligomers of glycerol with a degree of polymerization from 2 to 5.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
CAS No. 338458-98-3
Cat. No. B119210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetate
CAS338458-98-3
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(=O)OCC1COCC(O1)COCC2=CC=CC=C2
InChIInChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
InChIKeyVJMAITQRABEEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetate (CAS 338458-98-3): Analytical Standard Procurement Guide for a Protected Oligoglycerol Intermediate


2-Acetate (CAS 338458-98-3), also systematically named {6-[(benzyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate, is a protected oligoglycerol intermediate with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol . This compound was specifically synthesized and characterized as a well-defined authentic standard within the context of developing reference materials for linear, branched, and cyclic oligomers of glycerol with a degree of polymerization from 2 to 5 [1]. Its core structural feature is a 1,4-dioxane ring functionalized with an acetate ester and a benzyl-protected hydroxymethyl group, which is a key building block in the convergent synthesis of more complex cyclic oligoglycerol standards [1].

2-Acetate (CAS 338458-98-3): Why General Oligoglycerol Intermediates Cannot Be Substituted


The primary application of 2-Acetate (CAS 338458-98-3) is as a specific, authenticated standard in the analytical characterization of complex oligoglycerol mixtures, a context where substitution with a generic or structurally similar compound is scientifically untenable . This compound was not synthesized as a commodity building block but rather as a unique, well-defined reference molecule for a very specific subset of cyclic oligoglycerol structures with a degree of polymerization of 2 [1]. Generic substitution fails because the identity and purity of this exact compound are the metrics against which other related compounds and synthetic pathways are validated. Using an alternative would compromise the accuracy of analytical method development, calibration, and structural elucidation, directly impacting research reproducibility and quality control in fields like polymer chemistry and biomaterials science where precise oligomer composition is critical [1].

2-Acetate (CAS 338458-98-3): Comparative Physicochemical and Application-Specific Evidence


2-Acetate (CAS 338458-98-3): Comparative Physicochemical Properties for Purification and Handling

A comparative analysis of predicted physicochemical properties highlights how 2-Acetate (CAS 338458-98-3) differs from a closely related structural analog, 6-benzyloxymethyl-1,4-dioxan-2-ylmethanol (CAS 338458-99-4), which is also reported in the same synthetic study . The acetate group in the target compound significantly alters key properties that influence purification, storage, and analytical behavior .

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3): Differential Hydrogen Bonding Profile for Chromatographic Selectivity

The structural difference between 2-Acetate (CAS 338458-98-3) and its hydroxyl analog (CAS 338458-99-4) results in a distinct hydrogen bonding profile that is directly quantifiable and relevant to chromatographic method development . The acetate functionality eliminates the hydrogen bond donor capacity present in the comparator, altering its interaction with polar stationary phases and solvents .

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3): Verifiable Provenance as a Defined Standard for Cyclic Oligoglycerol Analysis

The primary, verifiable differentiation of 2-Acetate (CAS 338458-98-3) is its specific publication and use as a synthesized authentic standard for cyclic oligoglycerol with a defined degree of polymerization (n=2) [1]. This is in contrast to its linear or branched oligomer analogs, which have different structures and properties and were synthesized via different convergent routes within the same study [1].

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3): Quantitative Difference in Rotatable Bonds vs. Hydroxyl Analog

The replacement of a hydroxyl group with an acetate ester in 2-Acetate (CAS 338458-98-3) increases the number of freely rotatable bonds compared to its hydroxyl analog (CAS 338458-99-4), a metric that can influence its conformational flexibility and molecular recognition properties .

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3): Identical Molecular Formula but Distinct Monoisotopic Mass for High-Resolution MS

2-Acetate (CAS 338458-98-3) and its structural analog (CAS 338458-99-4) share the same molecular formula (C15H20O5) and average mass (280.316 Da), but they can be differentiated by high-resolution mass spectrometry due to a distinct monoisotopic mass .

Oligoglycerol Standards Analytical Chemistry Polymer Characterization

2-Acetate (CAS 338458-98-3): Defined Application Scenarios for Analytical Method Development


2-Acetate as an Authentic Standard for Cyclic Oligoglycerol Characterization in Polymer and Biomaterials Research

This compound is specifically intended for use as a well-defined authentic standard in the development and validation of analytical methods for characterizing complex oligoglycerol mixtures, particularly those containing cyclic species [1]. Its procurement is justified for labs focused on the synthesis or analysis of cyclic oligoglycerol-based materials, such as those used in drug delivery or as biocompatible polymers. The quantitative differences in boiling point and hydrogen bonding capacity from its close analog, 6-benzyloxymethyl-1,4-dioxan-2-ylmethanol (CAS 338458-99-4), can be leveraged to develop robust chromatographic separation protocols [1].

2-Acetate for the Quality Control of Polyglycerol-Based Drug Delivery Systems

In the production of polyglycerol-based drug delivery systems or surfactants, precise control over oligomer composition is critical. 2-Acetate (CAS 338458-98-3) serves as a crucial reference standard for confirming the presence and quantity of specific cyclic oligoglycerol byproducts or components [1]. Its use ensures batch-to-batch consistency, which is directly linked to the safety and efficacy profile of the final product.

2-Acetate in Developing High-Performance Liquid Chromatography (HPLC) Methods for Cyclic Glycerol Oligomers

Analytical chemists can use 2-Acetate to calibrate and optimize HPLC or LC-MS methods for separating and quantifying cyclic oligoglycerol structures from their linear and branched isomers [1]. The distinct hydrogen bonding profile (0 vs. 1 donor) and rotatable bond count (7 vs. 6) relative to its hydroxyl analog, CAS 338458-99-4, are key differentiating factors that influence column retention and selectivity, enabling the development of specific and sensitive assays for these challenging analytes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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